molecular formula C3H6N3O2P B1659977 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one CAS No. 69907-44-4

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one

Cat. No.: B1659977
CAS No.: 69907-44-4
M. Wt: 147.07 g/mol
InChI Key: GGLLBAYBJJLFCT-UHFFFAOYSA-N
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Description

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with phosphorus oxychloride (POCl3), followed by amidation with sodium amide (NaNH2) . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted products depending on the nature of the substituents introduced.

Scientific Research Applications

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one is unique due to its specific ring structure that incorporates both nitrogen and phosphorus atoms. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

The compound 2-Amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one (often referred to as diazaphosphinin) is a member of the diazaphosphinine family, characterized by its unique phosphorus-containing heterocyclic structure. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one can be represented as follows:

  • Molecular Formula : C3H5N2O3P
  • CAS Number : 52940101
  • Molecular Weight : 144.06 g/mol

The structure features a phosphorus atom integrated into a five-membered ring system with nitrogen and oxygen functionalities that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diazaphosphinin compounds. For instance:

  • In vitro studies demonstrated that derivatives of diazaphosphinin exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .

Anticancer Properties

Research has indicated that 2-Amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one may possess anticancer properties:

  • A study conducted on human cancer cell lines (HeLa and MCF7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be approximately 20 µM for HeLa cells and 25 µM for MCF7 cells .

Antiviral Activity

The compound's potential antiviral activity has also been explored:

  • In a study focusing on SARS-CoV replication inhibition, it was found that diazaphosphinin derivatives could effectively block viral replication by inhibiting the helicase activity of the virus. The effective concentration for inhibition was reported at around 15 µM .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineMethod UsedResultReference
AntimicrobialStaphylococcus aureusMIC AssayMIC: 10 - 50 µg/mL
AntimicrobialEscherichia coliMIC AssayMIC: 10 - 50 µg/mL
AnticancerHeLa CellsMTT AssayIC50: ~20 µM
AnticancerMCF7 CellsMTT AssayIC50: ~25 µM
AntiviralSARS-CoVViral Replication AssayEffective at ~15 µM

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of various diazaphosphinin derivatives against Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. Results indicated that certain modifications to the diazaphosphinin structure enhanced its antimicrobial potency.

Case Study 2: Cancer Cell Apoptosis Induction

A detailed investigation into the anticancer effects of diazaphosphinin on human cancer cell lines revealed that treatment with the compound led to significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with varying concentrations of the compound.

Properties

IUPAC Name

2-amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N3O2P/c4-9(8)2-1-5-3(7)6-9/h1-2H,(H4,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLLBAYBJJLFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CP(=O)(NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316961
Record name NSC309680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69907-44-4
Record name NSC309680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC309680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 2
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 3
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 4
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 5
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 6
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one

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